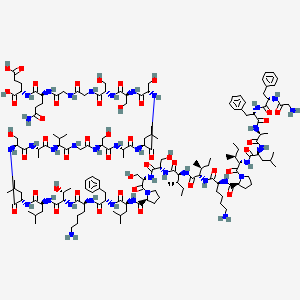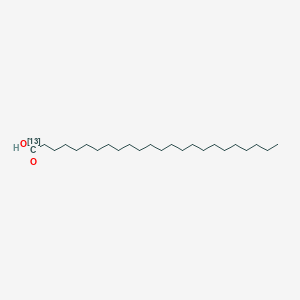![molecular formula C78H72N8O8P2 B1611782 Bis[(S,S,S)-DiazaPhos-SPE] CAS No. 851770-14-4](/img/structure/B1611782.png)
Bis[(S,S,S)-DiazaPhos-SPE]
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(S,S,S)-DiazaPhos-SPE] involves the reaction of 1,2-phenylenebis[(1S,3S)-tetrahydro-5,8-dioxo-1H-[1,2,4]diazaphospholo[1,2-a]pyridazine-2,1,3(3H)-triyl] with N-[(1S)-1-phenylethyl]benzamide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted at a temperature range of 289-299°C .
Industrial Production Methods
Industrial production methods for Bis[(S,S,S)-DiazaPhos-SPE] are not widely documented, but the compound is available for research and development purposes. Companies like MilliporeSigma and CymitQuimica offer this compound for laboratory use .
Chemical Reactions Analysis
Types of Reactions
Bis[(S,S,S)-DiazaPhos-SPE] primarily undergoes catalytic reactions, particularly hydroformylation. This involves the addition of a formyl group to an alkene, resulting in the formation of aldehydes .
Common Reagents and Conditions
The hydroformylation reactions catalyzed by Bis[(S,S,S)-DiazaPhos-SPE] typically involve rhodium catalysts. The reactions are conducted under conditions that favor high enantioselectivity and regioselectivity .
Major Products
The major products formed from these reactions are α,β-unsaturated aldehydes, chiral aldehydes, and aryl alkenes .
Scientific Research Applications
Bis[(S,S,S)-DiazaPhos-SPE] is extensively used in scientific research for its role as a chiral ligand in catalytic asymmetric transformations. Its applications include:
Mechanism of Action
The mechanism by which Bis[(S,S,S)-DiazaPhos-SPE] exerts its effects involves its function as a ligand in catalytic reactions. It coordinates with rhodium catalysts to facilitate the hydroformylation of alkenes, leading to high enantioselectivity and regioselectivity in the formation of aldehydes .
Comparison with Similar Compounds
Similar Compounds
Bis(benzothiophene-S,S-dioxide): Used in organic light-emitting diodes (OLEDs) and known for its high thermal stability.
Bisazo dyes derived from benzidine: Utilized in textile dyeing and known for their vibrant colors and stability.
Uniqueness
Bis[(S,S,S)-DiazaPhos-SPE] is unique due to its high enantioselectivity and regioselectivity in hydroformylation reactions. Its ability to produce chiral aldehydes with high precision makes it a valuable compound in asymmetric synthesis .
Properties
IUPAC Name |
2-[(1S,3S)-2-[2-[(1S,3S)-5,8-dioxo-1,3-bis[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3,6,7-tetrahydro-[1,2,4]diazaphospholo[1,2-a]pyridazin-2-yl]phenyl]-5,8-dioxo-3-[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3,6,7-tetrahydro-[1,2,4]diazaphospholo[1,2-a]pyridazin-1-yl]-N-[(1S)-1-phenylethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H72N8O8P2/c1-49(53-27-9-5-10-28-53)79-71(91)57-35-17-21-39-61(57)75-83-67(87)45-46-68(88)84(83)76(62-40-22-18-36-58(62)72(92)80-50(2)54-29-11-6-12-30-54)95(75)65-43-25-26-44-66(65)96-77(63-41-23-19-37-59(63)73(93)81-51(3)55-31-13-7-14-32-55)85-69(89)47-48-70(90)86(85)78(96)64-42-24-20-38-60(64)74(94)82-52(4)56-33-15-8-16-34-56/h5-44,49-52,75-78H,45-48H2,1-4H3,(H,79,91)(H,80,92)(H,81,93)(H,82,94)/t49-,50-,51-,52-,75-,76-,77-,78-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWCWWNZWYJTEP-HMVZQFFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C3N4C(=O)CCC(=O)N4C(P3C5=CC=CC=C5P6C(N7C(=O)CCC(=O)N7C6C8=CC=CC=C8C(=O)NC(C)C9=CC=CC=C9)C1=CC=CC=C1C(=O)NC(C)C1=CC=CC=C1)C1=CC=CC=C1C(=O)NC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2[C@H]3N4C(=O)CCC(=O)N4[C@@H](P3C5=CC=CC=C5P6[C@H](N7C(=O)CCC(=O)N7[C@@H]6C8=CC=CC=C8C(=O)N[C@@H](C)C9=CC=CC=C9)C1=CC=CC=C1C(=O)N[C@@H](C)C1=CC=CC=C1)C1=CC=CC=C1C(=O)N[C@@H](C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H72N8O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583226 | |
| Record name | 2,2',2'',2'''-(1,2-Phenylenebis{[(1S,3S)-5,8-dioxotetrahydro-1H-[1,2,4]diazaphospholo[1,2-a]pyridazine-2,1,3(3H)-triyl]})tetrakis{N-[(1S)-1-phenylethyl]benzamide} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851770-14-4 | |
| Record name | 2,2',2'',2'''-(1,2-Phenylenebis{[(1S,3S)-5,8-dioxotetrahydro-1H-[1,2,4]diazaphospholo[1,2-a]pyridazine-2,1,3(3H)-triyl]})tetrakis{N-[(1S)-1-phenylethyl]benzamide} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B1611701.png)





![1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene](/img/structure/B1611711.png)

![[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid](/img/structure/B1611714.png)
![Azane;[(1R,2R,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B1611716.png)



